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O-Desmethyl Felodipine-13C4

Cat. No.: B1163042
M. Wt: 374.2
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotopically Labeled Analogues in Drug Discovery and Development

Stable isotopically labeled (SIL) compounds are indispensable tools in modern drug discovery and development. symeres.comiris-biotech.de They are versions of a molecule where one or more atoms have been replaced by a stable (non-radioactive) isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com This substitution results in a molecule with a higher mass but nearly identical chemical and biological properties to its unlabeled counterpart. acanthusresearch.com

The primary application of SIL analogues is as internal standards in quantitative bioanalytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). acanthusresearch.comresearchgate.net The use of a SIL internal standard that co-elutes with the analyte of interest allows for the correction of variations that can occur during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response. physiology.orgrsc.org This leads to more accurate and precise quantification of drugs and their metabolites in complex biological matrices like plasma and urine. researchgate.netnih.gov

Furthermore, stable isotope labeling is crucial for:

Metabolism Studies: Tracing the metabolic fate of a drug within a biological system. acs.org

Pharmacokinetic Analysis: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. acs.orgmusechem.com

Reaction Mechanism and Kinetic Studies: Elucidating the pathways and rates of chemical and biochemical reactions. symeres.com

Overview of Felodipine (B1672334) Metabolism and the Role of O-Desmethyl Felodipine as a Key Metabolite

Felodipine, a dihydropyridine (B1217469) calcium channel blocker, is extensively metabolized in the body, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines. drugbank.comnih.govnih.gov This extensive first-pass metabolism results in a low oral bioavailability of about 15-20%. nih.govijclinmedcasereports.com

The primary metabolic pathway for felodipine is oxidation to its pyridine (B92270) analogue, dehydrofelodipine, which is pharmacologically inactive. nih.govresearchgate.netnih.gov Another key metabolite is O-Desmethyl Felodipine, formed through the O-dealkylation of the parent drug. semanticscholar.orgnii.ac.jp While several metabolites of felodipine have been identified, they are generally considered to be devoid of significant vasodilatory activity. drugbank.comnih.gov

The metabolic profile of Felodipine underscores the importance of understanding its biotransformation, as factors that inhibit or induce CYP3A4 can significantly alter the drug's plasma concentrations and, consequently, its therapeutic and adverse effects. nih.govnih.govwikipedia.org

Rationale for Carbon-13 Labeling in O-Desmethyl Felodipine Research

The choice of carbon-13 (¹³C) for labeling O-Desmethyl Felodipine is based on several key advantages offered by this stable isotope in analytical research.

Stability of the Label: Unlike deuterium labels, which can sometimes undergo hydrogen-deuterium exchange, carbon-13 labels are chemically stable and not prone to exchange under typical biological and analytical conditions. chemicalsknowledgehub.comisotope.com This ensures the integrity of the labeled standard throughout the analytical process.

Co-elution with Analyte: ¹³C-labeled internal standards have physicochemical properties that are more similar to their unlabeled counterparts compared to deuterium-labeled standards. researchgate.net This results in closer co-elution during chromatographic separation, which is critical for accurate compensation of matrix effects, especially with the high-resolution capabilities of modern UPLC-MS/MS systems. researchgate.net

Minimized Isotopic Effects: The mass difference between ¹²C and ¹³C is smaller than that between hydrogen and deuterium, leading to negligible isotopic effects on the chemical and biological behavior of the molecule. researchgate.net

High Sensitivity and Specificity: Mass spectrometry can easily distinguish between the ¹³C-labeled internal standard and the naturally occurring analyte based on their mass difference, providing high sensitivity and specificity for quantification. physiology.org

The use of O-Desmethyl Felodipine-¹³C4 as an internal standard allows researchers to accurately and reliably quantify the levels of the O-Desmethyl Felodipine metabolite in various biological samples, providing crucial data for pharmacokinetic modeling and drug interaction studies.

Properties

Molecular Formula

C₁₃¹³C₄H₁₇Cl₂NO₄

Molecular Weight

374.2

Synonyms

1,4-Dihydro-2,6-dimethyl-5-(ethoxy)carbonyl-13C1-4-(2,3-dichlorophenyl)-3-pyridine-13C3-carboxylic Acid;  4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridine-13C3dicarboxylic-13C1 Acid 3-Ethyl Ester-d5; 

Origin of Product

United States

Synthetic Strategies and Isotopic Incorporation for O Desmethyl Felodipine 13c4

Chemical Synthesis Pathways for O-Desmethyl Felodipine (B1672334)

The core of O-Desmethyl Felodipine is a 1,4-dihydropyridine ring, which is commonly synthesized via the Hantzsch dihydropyridine (B1217469) synthesis. This method involves a multi-component reaction that offers a versatile platform for creating a wide range of dihydropyridine derivatives, including unsymmetrical structures like O-Desmethyl Felodipine.

Precursor Selection and Derivatization Approaches

The synthesis of O-Desmethyl Felodipine necessitates the use of three key precursors: an aldehyde, a β-ketoester, and an enamine or another β-ketoester with an ammonia source. To achieve the unsymmetrical nature of O-Desmethyl Felodipine, which contains both a methyl ester and a desmethyl (hydroxyl) group, specific precursor selection and derivatization strategies are employed.

A plausible approach involves the use of two different β-dicarbonyl compounds. One would be methyl acetoacetate, which provides the methyl ester and one of the methyl groups on the dihydropyridine ring. The other would need to be a derivative that ultimately yields the hydroxyl group at the C3 position. This can be achieved by using a β-ketoester with a protected hydroxyl group in its ester functionality. For instance, an acetoacetate with a benzyl or a silyl protecting group on the ester's alcohol moiety could be utilized.

The aldehyde component required is 2,3-dichlorobenzaldehyde, which forms the C4-substituent of the dihydropyridine ring. The nitrogen atom in the ring is typically introduced using ammonia or ammonium acetate.

Table 1: Precursors for the Hantzsch Synthesis of O-Desmethyl Felodipine

Component Precursor Function in Final Molecule
Aldehyde2,3-DichlorobenzaldehydeProvides the 4-(2,3-dichlorophenyl) group
β-Ketoester 1Methyl AcetoacetateForms the C5-methyl ester and C6-methyl group
β-Ketoester 2 (derivatized)Acetoacetic acid ester with a protected hydroxylForms the C3-hydroxyl group (after deprotection) and C2-methyl group
Nitrogen SourceAmmonia or Ammonium AcetateProvides the nitrogen atom for the dihydropyridine ring

Multi-step Synthetic Routes for Isotopic Labeling

The incorporation of four carbon-13 atoms to produce O-Desmethyl Felodipine-13C4 requires a multi-step synthetic route that utilizes 13C-labeled precursors. A strategic approach would be to label the acetoacetate backbone, as this would place the isotopes in the core dihydropyridine ring and the adjacent carbonyl groups.

A potential multi-step synthesis is outlined below:

Synthesis of 13C-labeled β-ketoesters: The synthesis would begin with commercially available, fully 13C-labeled acetoacetate precursors. For instance, Ethyl acetoacetate-1,2,3,4-13C4 can be used as a starting point.

Derivatization for the Hydroxyl Group: One equivalent of the labeled acetoacetate would need to be converted to a derivative suitable for forming the hydroxyl group. This could involve transesterification with a protected alcohol, such as benzyl alcohol, followed by hydrolysis and re-esterification to form a protected acetoacetate.

Hantzsch Condensation: The labeled and derivatized β-ketoester, along with labeled methyl acetoacetate-13C4 and 2,3-dichlorobenzaldehyde, would then undergo the Hantzsch condensation reaction in the presence of an ammonia source. This would form the 13C4-labeled dihydropyridine ring with a protected hydroxyl group.

Deprotection: The final step would be the selective removal of the protecting group from the hydroxyl functionality to yield this compound. For example, if a benzyl group is used, it can be removed by hydrogenolysis.

Isotopic Enrichment Methodologies

Achieving high isotopic purity is paramount for the use of this compound as an internal standard. The primary method for its synthesis relies on the integration of carbon-13 labeled reagents.

Integration of Carbon-13 Labeled Reagents

The most direct method for synthesizing this compound is to use starting materials that already contain the carbon-13 isotopes in the desired positions. Commercially available precursors such as Methyl acetoacetate-1,2,3,4-13C4 and Ethyl acetoacetate-1,2,3,4-13C4 are ideal for this purpose. By using these building blocks in the Hantzsch synthesis, the 13C atoms are incorporated into the core structure of the molecule with high efficiency.

The selection of these fully labeled precursors ensures that the resulting O-Desmethyl Felodipine will have four 13C atoms, fulfilling the "13C4" designation. The precise location of these labels would be within the dihydropyridine ring and the carbonyl carbons of the ester and what will become the hydroxyl group.

Table 2: Commercially Available 13C-Labeled Precursors

Labeled Reagent CAS Number Isotopic Purity
Methyl acetoacetate-1,2,3,4-13C4107694-17-799 atom % 13C
Ethyl acetoacetate-1,2,3,4-13C484508-55-499 atom % 13C

Advanced Labeling Techniques (e.g., Direct Isotopic Exchange, Flow Chemistry)

While the use of pre-labeled precursors is the most common approach, advanced techniques can offer alternative or supplementary methods for isotopic enrichment.

Flow Chemistry: The Hantzsch dihydropyridine synthesis is well-suited for adaptation to continuous flow chemistry systems. Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, higher purity, and better reproducibility. For isotopic labeling, flow chemistry can be particularly advantageous as it allows for the efficient use of expensive labeled reagents by minimizing reaction volumes and side reactions.

Direct Isotopic Exchange: While less common for carbon isotopes in complex molecules like this, direct isotopic exchange methods aim to replace 12C with 13C in a pre-existing molecule. Such methods are still under development and are often challenging for carbon due to the strength of carbon-carbon bonds. For O-Desmethyl Felodipine, this approach is not as practical as the synthetic route using labeled precursors.

Characterization of Isotopic Purity and Labeling Position

After synthesis, it is crucial to confirm the chemical identity, isotopic purity, and the precise location of the carbon-13 labels in the this compound molecule. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this characterization.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic enrichment of a labeled compound. By comparing the mass spectrum of the labeled compound to its unlabeled analogue, the number and abundance of the heavy isotopes can be accurately determined. The mass spectrum of this compound will show a molecular ion peak that is four mass units higher than that of the unlabeled O-Desmethyl Felodipine. The isotopic cluster pattern can be analyzed to calculate the percentage of isotopic enrichment. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the masses of the fragment ions can help to confirm the location of the labels within the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most definitive method for determining the exact position of isotopic labels.

13C NMR: A 13C NMR spectrum of this compound will show significantly enhanced signals for the four carbon atoms that have been labeled. The chemical shifts of these signals will confirm their positions within the molecule. The absence of strong signals from the other carbon atoms (at natural abundance) further confirms the specific labeling.

1H NMR: While 1H NMR primarily observes protons, the presence of adjacent 13C atoms will cause splitting of the proton signals (1H-13C coupling). The observation of these coupling patterns provides additional confirmation of the label positions.

2D NMR Techniques: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning the 1H and 13C signals and confirming the connectivity between atoms. These techniques can precisely map out the locations of the 13C labels in the molecular framework.

By combining these analytical techniques, a comprehensive characterization of the synthesized this compound can be achieved, ensuring its suitability as a high-purity internal standard for bioanalytical applications.

Spectroscopic Verification Techniques

Following synthesis, spectroscopic methods are essential to confirm the chemical identity and structure of O-Desmethyl Felodipine-¹³C₄. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H (proton) and ¹³C NMR spectroscopy are used to elucidate the molecular structure.

¹H NMR: Provides information on the number and environment of hydrogen atoms. The resulting spectrum for O-Desmethyl Felodipine-¹³C₄ would be very similar to its unlabeled counterpart, but the presence of adjacent ¹³C atoms can cause subtle splitting of proton signals (¹³C-¹H coupling), confirming the location of the isotopic labels.

¹³C NMR: This technique directly observes the carbon backbone of the molecule. For the labeled compound, the signals corresponding to the four ¹³C-labeled carbons will be significantly enhanced in intensity compared to the signals from the other carbon atoms at natural abundance (about 1.1%). rsc.orgfrontiersin.org This provides definitive proof of successful isotopic incorporation. The large chemical shift dispersion and narrow peaks characteristic of ¹³C NMR are advantageous for detailed structural analysis. frontiersin.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of O-Desmethyl Felodipine-¹³C₄ would show characteristic absorption bands for functional groups such as N-H (dihydropyridine ring), C=O (ester), and C-Cl (dichlorophenyl group). While the mass difference from ¹³C incorporation is generally too small to cause large, easily identifiable shifts in the IR spectrum, subtle changes in the vibrational frequencies of bonds involving the ¹³C atoms can be observed with high-resolution instruments.

Table 1: Spectroscopic Data Interpretation

TechniquePurposeExpected Observations for O-Desmethyl Felodipine-¹³C₄
¹H NMR Structural confirmation and proton environment analysis.Characteristic chemical shifts for dihydropyridine protons. Potential splitting of signals adjacent to ¹³C atoms.
¹³C NMR Confirmation of carbon backbone and isotopic labeling.Highly intensified signals for the four ¹³C-labeled carbon atoms. rsc.orgfrontiersin.org
IR Spec. Functional group identification.Absorption bands corresponding to N-H, C=O, and C-Cl groups.

Mass Spectrometry for Isotopic Abundance Determination

Mass spectrometry (MS) is a critical technique not only for confirming the molecular weight of the synthesized compound but also for determining its isotopic purity and abundance. nih.govnih.gov

When O-Desmethyl Felodipine-¹³C₄ is analyzed by mass spectrometry, the molecular ion peak will appear at a mass-to-charge ratio (m/z) that is four units higher than that of the unlabeled O-Desmethyl Felodipine. This mass shift is a direct and unambiguous confirmation of the incorporation of four ¹³C atoms. nih.gov

Furthermore, mass spectrometry is used to quantify the isotopic enrichment, which is the percentage of the compound that has been successfully labeled. nih.gov By comparing the signal intensity of the molecular ion peak of the ¹³C₄-labeled compound (M+4) to the intensity of the peak corresponding to the unlabeled compound (M+0), the isotopic abundance can be precisely calculated. nih.gov High isotopic purity is crucial for its use as an internal standard to ensure accurate quantification in analytical studies. nih.gov The combination of a separation technique like liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective method for these analyses. nih.govnih.gov

Table 2: Mass Spectrometry Data for Isotopic Verification

AnalyteExpected Molecular Ion PeakSignificance
Unlabeled O-Desmethyl Felodipine[M+H]⁺Baseline mass for comparison.
O-Desmethyl Felodipine-¹³C₄[(M+4)+H]⁺Confirms the incorporation of four ¹³C atoms. nih.gov

Advanced Bioanalytical Methodologies for O Desmethyl Felodipine 13c4

Role of O-Desmethyl Felodipine-13C4 as an Internal Standard in Quantitative Analysis

In the realm of quantitative bioanalysis, particularly when utilizing techniques like liquid chromatography-mass spectrometry (LC-MS), the use of an appropriate internal standard (IS) is paramount. An ideal internal standard should mimic the analyte of interest in its chemical and physical properties throughout the entire analytical process, from sample preparation to detection. This compound, a stable isotope-labeled (SIL) analogue of O-Desmethyl Felodipine (B1672334), serves as an exemplary internal standard for the quantification of its unlabeled counterpart.

The incorporation of four Carbon-13 (¹³C) atoms into the O-Desmethyl Felodipine molecule results in a compound that is chemically identical to the analyte but has a distinct, higher molecular weight. This mass difference allows it to be distinguished by a mass spectrometer, while its identical chemical structure ensures that it behaves similarly during extraction, chromatography, and ionization.

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (the "spike") to a sample containing the analyte of unknown concentration. The fundamental principle of IDMS is the determination of the analyte concentration based on the change in the isotopic ratio of the element or compound of interest after the addition of the spike.

The process involves the following key steps:

A precisely measured quantity of the isotopically labeled standard, this compound, is added to the biological sample (e.g., plasma, urine) containing the unlabeled O-Desmethyl Felodipine.

The sample is homogenized to ensure complete mixing and equilibration of the labeled standard with the endogenous analyte.

The sample is then subjected to extraction and cleanup procedures to isolate the analyte and the internal standard from the matrix components.

The purified extract is analyzed by mass spectrometry, where the instrument measures the distinct signals corresponding to the unlabeled analyte and the ¹³C-labeled internal standard.

The ratio of the signal intensity of the analyte to that of the internal standard is used to calculate the concentration of the analyte in the original sample.

Because the analyte and the internal standard are affected proportionally by any sample loss during preparation or fluctuations in instrument response, the ratio of their signals remains constant, leading to highly accurate and precise quantification.

The use of stable isotope-labeled compounds like this compound as internal standards offers several significant advantages over other types of internal standards, such as structural analogues:

Correction for Matrix Effects: Biological matrices are complex and can interfere with the ionization of the analyte in the mass spectrometer's source, leading to either suppression or enhancement of the signal. Since the SIL internal standard has the same physicochemical properties as the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte to the internal standard, these effects are effectively nullified.

Compensation for Sample Loss: During the multi-step process of sample preparation, including extraction, evaporation, and reconstitution, some amount of the analyte may be lost. The SIL internal standard, being chemically identical, will be lost to the same extent. Therefore, the ratio of the analyte to the internal standard remains unaffected, ensuring the accuracy of the final concentration measurement.

Similar Chromatographic Behavior: In liquid chromatography, the SIL internal standard co-elutes with or elutes very closely to the unlabeled analyte. This is because the isotopic labeling results in a negligible difference in polarity and interaction with the stationary phase. This co-elution is critical as it ensures that both compounds experience the same chromatographic conditions and matrix effects at the time of elution.

Improved Precision and Accuracy: By compensating for variations in sample preparation and instrument response, SIL internal standards significantly enhance the precision and accuracy of the analytical method. This is particularly important in regulated bioanalysis where stringent acceptance criteria must be met.

Reduced Method Variability: The use of a SIL internal standard helps to minimize the variability between different samples and analytical runs, leading to more robust and reliable data.

The following table summarizes the key advantages of using a stable isotope-labeled internal standard like this compound.

AdvantageDescription
Matrix Effect Compensation The internal standard experiences the same ionization suppression or enhancement as the analyte, allowing for accurate correction.
Recovery Correction Losses during sample preparation affect both the analyte and the internal standard equally, ensuring the ratio remains constant.
Chromatographic Co-elution The labeled and unlabeled compounds have nearly identical retention times, ensuring they are subjected to the same conditions.
Enhanced Precision & Accuracy Minimizes the impact of analytical variability, leading to more reliable and reproducible results.

Chromatographic Separation Techniques

The separation of O-Desmethyl Felodipine from other metabolites and endogenous matrix components is a critical step in its accurate quantification. Both liquid chromatography (LC) and gas chromatography (GC) can be employed for this purpose, with LC being the more common technique for this type of analysis in modern bioanalytical laboratories.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the analysis of Felodipine and its metabolites. The development of a robust LC method for O-Desmethyl Felodipine, with this compound as the internal standard, involves the optimization of several key parameters.

A typical LC method for the analysis of O-Desmethyl Felodipine would likely utilize a C18 column to provide the necessary hydrophobic interactions for retaining the analyte and its internal standard. The mobile phase would generally consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The addition of a small amount of an acid, like formic acid, to the mobile phase can improve peak shape and ionization efficiency in the mass spectrometer.

While a specific validated method for this compound is not publicly detailed, a scientifically sound method can be projected based on established methods for Felodipine and its metabolites. The following table outlines plausible LC parameters.

ParameterConditionRationale
Column C18 (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds like O-Desmethyl Felodipine. Smaller particle size enhances efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ion mode ESI and helps in achieving good peak shapes.
Mobile Phase B Acetonitrile or MethanolStrong organic solvent for eluting the analyte from the reverse-phase column.
Gradient Start with a lower percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.Allows for efficient separation of the analyte from more polar and less polar interferences.
Flow Rate 0.3 - 0.5 mL/minAppropriate for the column dimensions to achieve optimal chromatographic performance.
Column Temperature 30 - 40 °CHelps in maintaining consistent retention times and improving peak shape.
Injection Volume 5 - 10 µLA small injection volume is sufficient for sensitive LC-MS/MS systems.

Under these conditions, O-Desmethyl Felodipine and this compound would be expected to have nearly identical retention times, with the labeled compound potentially eluting slightly earlier due to the kinetic isotope effect, although this difference is often negligible in liquid chromatography.

Gas chromatography can also be utilized for the analysis of Felodipine and its metabolites, though it is less common than LC for this application due to the need for derivatization for polar metabolites. O-Desmethyl Felodipine, containing a carboxylic acid group, would require derivatization to increase its volatility and thermal stability for GC analysis.

A potential GC method would involve the following steps:

Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and internal standard from the biological matrix.

Derivatization: Conversion of the carboxylic acid group to a more volatile ester, for example, by reaction with a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or an alkylating agent.

GC Separation: Separation of the derivatized analyte on a capillary column, typically a non-polar or medium-polarity column.

The table below outlines potential GC parameters for the analysis of derivatized O-Desmethyl Felodipine.

ParameterConditionRationale
Column Fused-silica capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane)Provides good separation for a wide range of derivatized compounds.
Carrier Gas Helium or HydrogenInert carrier gas for transporting the analytes through the column.
Inlet Temperature 250 - 280 °CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Oven Temperature Program Start at a lower temperature (e.g., 150 °C), then ramp up to a higher temperature (e.g., 300 °C).Allows for the separation of compounds with different volatilities.
Detector Mass SpectrometerProvides the necessary selectivity and sensitivity for quantification.

Mass Spectrometric Detection and Quantification

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the detection method of choice for the quantitative analysis of O-Desmethyl Felodipine due to its high sensitivity and selectivity. When coupled with liquid chromatography (LC-MS/MS), it provides a powerful tool for bioanalysis.

The analysis is typically performed using an electrospray ionization (ESI) source, which is well-suited for polar and semi-polar molecules like O-Desmethyl Felodipine. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion or a protonated adduct) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of selectivity, as only molecules that produce that specific precursor-to-product ion transition are detected.

For O-Desmethyl Felodipine and its ¹³C-labeled internal standard, the following mass transitions would be monitored:

O-Desmethyl Felodipine: The precursor ion would be the protonated molecule [M+H]⁺. The exact m/z would be calculated based on its molecular formula (C₁₇H₁₇Cl₂NO₄). The product ion would be a stable fragment resulting from the collision-induced dissociation of the precursor ion.

This compound: The precursor ion would also be the protonated molecule [M+H]⁺, but its m/z value would be 4 units higher than that of the unlabeled analyte due to the four ¹³C atoms. The product ion would likely be the same fragment as the unlabeled analyte, but its m/z would also be shifted by 4 units if the fragment contains all four ¹³C atoms.

The table below summarizes the expected mass spectrometric parameters.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
O-Desmethyl Felodipine[M+H]⁺Specific FragmentPositive ESI
This compound[M+4+H]⁺Specific Fragment + 4Positive ESI

The quantification is based on the ratio of the peak area of the MRM transition for O-Desmethyl Felodipine to the peak area of the MRM transition for this compound. A calibration curve is constructed by analyzing a series of standards with known concentrations of the analyte and a fixed concentration of the internal standard. The concentration of the analyte in unknown samples is then determined by interpolating their peak area ratios onto this calibration curve.

The development and validation of such a method would follow stringent regulatory guidelines, ensuring its reliability for use in pharmacokinetic and clinical studies.

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem mass spectrometry (MS/MS) is a cornerstone technique for the analysis of drugs and metabolites in complex biological fluids. In this approach, ions are separated and fragmented to generate specific product ions, providing a high degree of selectivity. For the analysis of O-Desmethyl Felodipine, a triple quadrupole (QqQ) mass spectrometer is commonly utilized. The process involves the selection of a specific precursor ion (the molecular ion of the analyte) in the first quadrupole (Q1), its fragmentation via collision-induced dissociation (CID) in the second quadrupole (q2), and the subsequent detection of a specific product ion in the third quadrupole (Q3). nih.gov This technique's selectivity helps in confidently monitoring the correct analyte, which is especially important when analyzing actual biological samples. nih.gov The use of an electrospray ionization (ESI) source in positive polarity is a common setup for this type of analysis. nih.gov

The stable isotope-labeled internal standard, this compound, is designed to co-elute chromatographically with the unlabeled analyte. Since it differs only in mass, it exhibits nearly identical ionization efficiency and fragmentation behavior. By monitoring the distinct mass transitions of both the analyte and the internal standard, precise quantification can be achieved.

Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) Methods

Selected Reaction Monitoring (SRM), often performed on triple quadrupole instruments, is a non-scanning MS/MS technique that offers unmatched sensitivity and selectivity for quantitative analysis. cuni.cz In an SRM experiment, the mass spectrometer is set to monitor specific, predefined precursor-to-product ion transitions over time. cuni.czresearchgate.net This targeted approach, also known as Multiple Reaction Monitoring (MRM) when multiple transitions are monitored within a single analysis, is the gold standard for quantitative proteomics and small molecule bioanalysis. cuni.cznih.gov

For the quantification of O-Desmethyl Felodipine, an MRM method would be developed. This involves optimizing the mass transitions for both the analyte and its internal standard, this compound. For instance, a highly sensitive LC/MS/MS method for the parent drug, Felodipine, utilized an MRM transition of m/z 383.90 > 338.25 in positive ionization mode. lcms.cz A similar process would be undertaken to identify the optimal precursor and product ions for O-Desmethyl Felodipine and its 13C4-labeled counterpart. The high specificity of monitoring these unique transitions minimizes interference from other components in the biological matrix, enabling reliable quantification even at very low concentrations. cuni.cz

High-Resolution Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. This capability is invaluable for metabolite profiling, which aims to identify and quantify a wide range of small molecules in a biological system. semanticscholar.orgmdpi.com In the context of Felodipine metabolism, HRMS can be used in an untargeted or targeted manner to identify known and unknown metabolites, including O-Desmethyl Felodipine.

Metabolomics, the systematic study of these chemical fingerprints, can help elucidate the metabolic pathways associated with a drug. semanticscholar.org HRMS allows for the unbiased detection and identification of numerous low molecular weight metabolites. semanticscholar.org By comparing the metabolic profiles of samples before and after drug administration, researchers can gain insights into the biotransformation of Felodipine. The high mass accuracy of HRMS allows for the determination of elemental compositions for detected ions, aiding in the structural elucidation of novel metabolites. While HRMS is powerful for discovery, targeted techniques like SRM/MRM are typically preferred for definitive quantification in validation studies due to their superior sensitivity and dynamic range. cuni.cznih.gov

Bioanalytical Method Validation Parameters and Regulatory Compliance

The validation of bioanalytical methods is essential to ensure the reliability and integrity of data submitted to regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). unite.itresearchgate.netnih.gov These agencies provide comprehensive guidelines on the parameters that must be evaluated to demonstrate that a method is suitable for its intended purpose. unite.itnih.govfda.gov Key validation parameters include linearity, accuracy, precision, recovery, and the limits of detection and quantification.

Assessment of Linearity and Calibration Range

Linearity is the ability of the bioanalytical method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is constructed by analyzing a series of standards of known concentrations.

For methods analyzing Felodipine and its metabolites, excellent linearity is consistently reported. For example, an HPLC method for Felodipine demonstrated linearity over a concentration range of 0.01–1.00 µg/mL with a correlation coefficient (r²) of 0.9998. nih.gov Another study showed a linear relationship for Felodipine between 1.946·10⁻⁶ and 19.46·10⁻⁶ g/mL, with a correlation coefficient of 0.99975. farmaciajournal.com A highly sensitive LC/MS/MS method established a calibration curve for Felodipine from 5 ppt (B1677978) to 10 ppb with an r² value of 0.998. lcms.cz

Table 1: Reported Linearity and Calibration Ranges for Felodipine Analysis

Analytical Method Concentration Range Correlation Coefficient (r or r²) Source
RP-HPLC with Fluorescence Detection 0.01–1.00 µg/mL r² = 0.9998 nih.gov
Second Derivative Spectrophotometry 1.946–19.46 µg/mL r = 0.99975 farmaciajournal.com
RP-HPLC 0.25–20.00 µg/mL N/A nih.gov

Evaluation of Accuracy, Precision, and Recovery

Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of results from repeated analyses of the same sample. Recovery is the efficiency of the extraction process in isolating the analyte from the biological matrix.

Regulatory guidelines state that for accuracy, the mean value should be within ±15% of the nominal concentration, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%. For precision, the coefficient of variation (%CV) or relative standard deviation (%RSD) should not exceed 15% (20% at the LLOQ).

Studies on Felodipine analysis consistently meet these criteria. One method reported accuracy within ± 2% of the nominal concentration and intra-day and inter-day precision of ≤ 2%. nih.gov Another study found quantitative recoveries for Felodipine ranging from 98.33% to 100.00%. nih.gov A separate validation reported accuracy for Felodipine and its impurities ranged from 95% to 106%. researchgate.net

Table 2: Accuracy and Precision Data for Felodipine Bioanalysis

Parameter Reported Value Criteria Met Source
Accuracy Within ± 2% of nominal concentration Yes nih.gov
Precision (Intra-day & Inter-day) ≤ 2% RSD Yes nih.gov
Recovery 98.33% to 100.00% N/A nih.gov

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.

For bioanalytical methods, the LOQ is a critical parameter as it defines the lower end of the calibration range. Methods developed for Felodipine have achieved very low detection and quantification limits, which is essential for pharmacokinetic studies. One RP-HPLC method determined the LOD and LOQ for Felodipine to be 0.055 µg/mL and 0.201 µg/mL, respectively. nih.gov A more sensitive LC/MS/MS method achieved an LOD of 2 ppt and an LOQ of 5 ppt for Felodipine in plasma. lcms.cz

Table 3: Reported LOD and LOQ for Felodipine

Analytical Method Limit of Detection (LOD) Limit of Quantification (LOQ) Source
RP-HPLC 0.055 µg/mL 0.201 µg/mL nih.gov
LC/MS/MS 2 ppt (0.002 ng/mL) 5 ppt (0.005 ng/mL) lcms.cz

Assessment of Matrix Effects and Ion Suppression

In the realm of bioanalysis, particularly with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "matrix effect" is a significant consideration. nih.govmedipharmsai.com This phenomenon refers to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the biological sample matrix. longdom.orgnih.gov The matrix comprises all components within a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds. medipharmsai.comlongdom.org These components can lead to either ion suppression or, less commonly, ion enhancement, which can compromise the accuracy, precision, and sensitivity of the analytical method. nih.govchromatographyonline.comeijppr.com

Ion suppression is a primary concern in LC-MS/MS bioanalysis. longdom.orgchromatographyonline.com It occurs when matrix components interfere with the ionization process of the target analyte in the mass spectrometer's ion source, leading to a decreased signal response. longdom.orgchromatographyonline.com This interference can happen through various mechanisms, such as competition for available charge during electrospray ionization (ESI) or changes in the physical properties (e.g., viscosity, surface tension) of the droplets being desolvated. medipharmsai.comsemanticscholar.org Failure to adequately assess and control for these effects can lead to erroneous quantitative results. nih.govnih.gov

The use of a stable isotope-labeled (SIL) internal standard (IS), such as this compound, is the most effective strategy to compensate for matrix effects. lgcstandards.com Since a SIL-IS is chemically identical to the analyte (O-Desmethyl Felodipine in this case), it has nearly identical physicochemical properties, chromatographic retention time, and ionization behavior. lgcstandards.comich.org Therefore, any ion suppression or enhancement experienced by the analyte will be mirrored by the SIL-IS. By calculating the ratio of the analyte's response to the IS's response, the variability introduced by the matrix effect is normalized, leading to accurate and precise quantification. nih.gov

The assessment of matrix effects is a critical component of bioanalytical method validation. A common approach is the post-extraction spike method, where blank biological matrix from multiple sources is extracted, and then the analyte and SIL-IS are spiked into the extract. The response is compared to that of a pure solution of the analyte and IS at the same concentration. The matrix factor (MF) is calculated to quantify the extent of ion suppression or enhancement.

Table 1: Illustrative Data for Matrix Effect Assessment of O-Desmethyl Felodipine

Parameter Lot 1 Lot 2 Lot 3 Lot 4 Lot 5 Lot 6 Mean %CV
Analyte Response (Post-Spike) 89,500 91,200 88,300 92,100 87,500 90,800 89,900 2.1%
IS Response (Post-Spike) 445,000 451,000 440,500 455,000 438,000 449,500 446,500 1.5%
Analyte Response (Neat Solution) 100,200
IS Response (Neat Solution) 501,000
Matrix Factor (Analyte) 0.89 0.91 0.88 0.92 0.87 0.91 0.90 2.2%
Matrix Factor (IS) 0.89 0.90 0.88 0.91 0.87 0.90 0.89 1.6%
IS-Normalized Matrix Factor 1.00 1.01 1.00 1.01 1.00 1.01 1.01 0.5%

This table presents hypothetical data to demonstrate the assessment of matrix effects. The IS-Normalized Matrix Factor, calculated as (Matrix Factor of Analyte) / (Matrix Factor of IS), shows minimal variation across different lots of the biological matrix, indicating that this compound effectively compensates for the observed ion suppression.

Adherence to International Harmonisation Council (ICH) M10 Guidelines and Other Relevant Regulatory Standards

The International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation provides a harmonized framework for the validation of bioanalytical methods, ensuring the quality and consistency of data supporting regulatory submissions worldwide. ich.orggmp-compliance.orgeuropa.eu Adherence to these guidelines is critical for methods used to quantify compounds like this compound in support of clinical and nonclinical studies. ich.orgeuropa.eu The ICH M10 guideline aims to streamline the drug development process by creating a unified set of standards accepted by major regulatory bodies. worldwide.com

The principles outlined in ICH M10 directly govern the validation parameters discussed in the preceding sections. ich.orgeuropa.eu The guideline provides specific recommendations for:

Selectivity and Specificity: The method must demonstrate the ability to differentiate and quantify the analyte in the presence of other components, including metabolites, impurities, and matrix components. ich.orgworldwide.com

Matrix Effect: ICH M10 mandates the evaluation of matrix effects to ensure that the accuracy and precision of the method are not compromised by the biological matrix. europa.euworldwide.com The guideline specifies that matrix effects should be assessed using at least six different lots of the matrix. europa.eu The use of a stable isotope-labeled internal standard, like this compound, is the recommended approach to mitigate potential matrix effects. ich.org

Stability: The guideline requires a thorough investigation of the analyte's stability in the biological matrix under various conditions, including freeze-thaw cycles, short-term (bench-top), and long-term storage, to ensure sample integrity. ich.orgworldwide.com

Robustness: While not always required as a formal validation parameter, an assessment of method robustness is encouraged during development to ensure the method's reliability during its routine application. researchgate.net

By systematically validating the bioanalytical method for this compound according to ICH M10, researchers can ensure that the generated data is reliable, reproducible, and acceptable to regulatory authorities. europa.eu This adherence demonstrates that the method is suitable for its intended purpose and that the data can be confidently used in regulatory decisions regarding the safety and efficacy of the parent drug, Felodipine. ich.orgeuropa.eu

Table 4: List of Compounds Mentioned

Compound Name
This compound
O-Desmethyl Felodipine
Felodipine
Atenolol
Carvedilol
Hydrochlorothiazide
Itraconazole (B105839)
Erythromycin
Carbamazepine
Phenytoin
Cefazolin
Ampicillin

Applications of O Desmethyl Felodipine 13c4 in Preclinical and in Vitro Metabolic Research

Elucidation of Felodipine (B1672334) Metabolic Pathways and Metabolite Formation

The biotransformation of felodipine is extensive, with the parent drug being completely metabolized before excretion nih.gov. The primary metabolic pathway involves oxidation mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of dehydrofelodipine, an inactive pyridine (B92270) derivative nih.govwisdomlib.orgmdpi.com. The use of stable isotope-labeled compounds is instrumental in studying these and other potential metabolic pathways with high fidelity.

In vitro systems that express drug-metabolizing enzymes, such as isolated human liver microsomes or cultured hepatocytes, are standard models for predicting metabolic pathways in humans. In these experiments, felodipine is incubated with the biological system, and the formation of metabolites is monitored over time.

To accurately quantify the formation of the O-desmethyl metabolite, O-Desmethyl Felodipine-13C4 is introduced into the experimental samples at a known concentration, typically after the incubation period is complete but before sample extraction and analysis. During analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), the SIL internal standard co-elutes with the biologically formed metabolite waters.com. Because of their nearly identical physicochemical properties, both compounds experience similar effects from the sample matrix (e.g., ion suppression or enhancement) waters.comnih.gov. However, they are distinguishable by the mass spectrometer due to the mass difference imparted by the 13C isotopes. This allows the ratio of the analyte to the internal standard to be used for precise quantification, correcting for variability in sample preparation and instrument response nih.gov.

Table 1: Application of this compound in In Vitro Metabolism

Study ComponentRole of this compoundAnalytical TechniqueOutcome
Incubation SystemNot directly involved in the incubation reaction.-Formation of felodipine metabolites.
Sample PreparationAdded as an internal standard post-incubation.LC-MS/MSCorrects for analyte loss and matrix effects.
Data AnalysisProvides a stable reference signal for quantification.Mass SpectrometryAccurate measurement of O-Desmethyl Felodipine formation rate.

The unequivocal identification of metabolites is a cornerstone of drug metabolism studies. The use of an isotopically labeled standard like this compound aids in confirming the identity of metabolites detected in complex chromatograms. By comparing the retention time and mass spectral fragmentation pattern of the suspected metabolite peak with that of the certified reference standard, researchers can confidently confirm its chemical structure. This process is crucial for mapping the complete biotransformation profile of a parent drug, including both major and minor pathways. Felodipine is known to be metabolized into at least six different metabolites, all of which are pharmacologically inactive drugbank.com.

Quantitative Analysis of Felodipine and its Metabolites in Non-Clinical Biological Matrices

Accurate measurement of drug and metabolite concentrations in biological fluids and tissues is essential for understanding a drug's pharmacokinetic profile. This compound is an indispensable tool for this purpose in non-clinical research.

In preclinical pharmacokinetic (PK) studies, animals are dosed with felodipine, and biological samples (e.g., plasma, urine, feces) are collected at various time points nih.gov. The concentration of metabolites, such as O-Desmethyl Felodipine, is then measured to understand their formation and elimination kinetics.

The workflow involves adding a precise amount of this compound to each animal plasma sample. The samples then undergo extraction to isolate the analytes from proteins and other interfering substances. The subsequent LC-MS/MS analysis provides highly sensitive and selective quantification lcms.cz. The use of the SIL internal standard is critical for mitigating the high variability often encountered in biological matrices, thereby ensuring the reliability of the resulting pharmacokinetic parameters such as peak concentration (Cmax), time to peak concentration (Tmax), and the area under the concentration-time curve (AUC) waters.com.

Felodipine is a sensitive substrate of the CYP3A4 enzyme, making it susceptible to drug-drug interactions (DDIs) with compounds that inhibit or induce this enzyme mdpi.comnih.gov. Preclinical studies are vital for identifying such risks. For instance, co-administration of felodipine with a potent CYP3A4 inhibitor like itraconazole (B105839) can lead to a several-fold increase in felodipine plasma levels fda.govnih.gov. Conversely, CYP3A4 inducers such as rifampicin (B610482) can significantly decrease plasma concentrations of felodipine nih.gov.

In these preclinical DDI studies, this compound allows for the precise measurement of changes in metabolite concentrations. For example, when felodipine is co-administered with a CYP3A4 inhibitor, a significant decrease in the formation of its metabolites would be expected. The robust quantification enabled by the SIL standard provides clear, quantitative evidence of the DDI's impact on felodipine's metabolic clearance.

Table 2: Hypothetical Results of a Preclinical CYP3A4 Inhibition Study

Treatment GroupMean O-Desmethyl Felodipine AUC (ng*h/mL)% Change from ControlInterpretation
Felodipine (Control)150-Baseline metabolite exposure.
Felodipine + CYP3A4 Inhibitor30-80%Strong inhibition of metabolic pathway.
Felodipine + CYP3A4 Inducer450+200%Significant induction of metabolic pathway.

Note: Data are hypothetical and for illustrative purposes.

Mechanistic Studies Employing Isotopic Tracing

Beyond its role as an internal standard for quantification, stable isotope labeling is a powerful technique for mechanistic studies. In isotopic tracing, the labeled atoms (in this case, 13C) act as a tag that allows researchers to follow the molecular backbone of a compound through complex biological systems.

If this compound were administered directly to an in vitro system or an animal model, researchers could track the appearance of the 13C4 label in any subsequent downstream metabolites. This method provides definitive proof of a metabolic connection between precursor and product, as the labeled atoms can be unambiguously detected by mass spectrometry. This approach is invaluable for dissecting complex metabolic networks and confirming the sequence of biotransformation reactions, distinguishing drug-derived molecules from potentially confounding endogenous compounds.

Application in Metabolomics for Pathway Discovery and ConfirmationNo metabolomics studies have been identified that report the use of this compound for the discovery or confirmation of metabolic pathways.

Consequently, no data tables or detailed research findings can be presented as requested.

Q & A

Q. What methodologies enable the integration of this compound into multimodal pharmacokinetic-pharmacodynamic (PK-PD) models?

  • Answer : Combine LC-MS/MS pharmacokinetic data with biomarker measurements (e.g., blood pressure changes). Use non-linear mixed-effects modeling (NONMEM) to correlate exposure-response relationships. Validate models with bootstrapping or visual predictive checks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.